Z-Gln-OH
Description
Historical Perspectives on Amino Acid Protection Strategies in Peptide Synthesis
The controlled chemical synthesis of peptides has historically relied on strategies involving the temporary protection of reactive functional groups on amino acids. Early efforts in peptide synthesis faced challenges related to unwanted side reactions and racemization. The development of effective protecting groups for the alpha-amino function was a critical advancement.
One of the pioneering and "epoch-making" methods in this regard was the Bergmann-Zervas synthesis, developed in the early 1930s by Max Bergmann and Leonidas Zervas wikipedia.orgwikipedia.org. This methodology introduced the use of the benzyloxycarbonyl (Z or Cbz) group for N-terminal alpha-amino protection wikipedia.orgwikipedia.orgmasterorganicchemistry.combachem.com. The Z group could be introduced by reaction with benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) and a mild base wikipedia.orgmasterorganicchemistry.com. Its removal could be achieved under relatively harsh conditions using HBr in acetic acid or, more significantly, under milder conditions via catalytic hydrogenation wikipedia.orgmasterorganicchemistry.combachem.com. The ability to remove the Z group under neutral conditions using catalytic hydrogenation was a key advantage, preserving acid- or base-sensitive functional groups elsewhere in the molecule masterorganicchemistry.com.
While the Z group was dominant in solution-phase peptide synthesis for about two decades, until the 1950s, other strategies emerged over time wikipedia.orgwikipedia.org. The advent of solid-phase peptide synthesis (SPPS), pioneered by Merrifield, brought about the widespread use of other protecting groups like the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups wikipedia.orgpeptide.comnih.gov. These groups offered different lability profiles, allowing for orthogonal protection strategies where different protecting groups could be removed selectively under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc) masterorganicchemistry.compeptide.com. Despite the prominence of Boc and Fmoc in SPPS, the Z group has remained relevant, particularly in solution-phase synthesis and in specific strategies like Boc/Benzyl chemistry where benzyl-based side-chain protection is used in conjunction with Boc N-alpha protection wikipedia.orgbachem.compeptide.com.
The Significance of N-Benzyloxycarbonyl (Z-Protection) in Glutamine Chemistry
Glutamine is a trifunctional amino acid, possessing an alpha-amino group, a carboxylic acid group, and a side-chain amide group. In peptide synthesis, the alpha-amino group requires temporary protection to direct peptide bond formation to the carboxyl group of the incoming amino acid. The benzyloxycarbonyl (Z) group serves this purpose in Z-Gln-OH, masking the nucleophilic and basic properties of the alpha-amino nitrogen wikipedia.org.
The Z group is a carbamate-type protecting group masterorganicchemistry.com. Its introduction onto the alpha-amino group of glutamine yields N-Benzyloxycarbonyl-L-glutamine (this compound). This modification allows the carboxylic acid group of the Z-protected glutamine to be activated for coupling with the amino group of another amino acid, while preventing self-coupling or other undesired reactions involving the alpha-amino group wikipedia.orgpeptide.com.
While the Z group effectively protects the alpha-amino group, the glutamine side-chain amide also presents potential reactivity issues in certain synthetic strategies. In some cases, particularly in Boc chemistry, the glutamine side-chain amide might require its own protection, for instance, with a trityl (Trt) group, resulting in derivatives like Z-Gln(Trt)-OH fda.govnih.govtdx.cat. However, this compound specifically refers to the derivative where only the alpha-amino group is Z-protected, and the side-chain amide remains unprotected. This is suitable for many applications, particularly in solution-phase synthesis or specific SPPS strategies where the side-chain amide's reactivity is not a primary concern or is managed through other means.
Overview of this compound as a Research Compound and Its Broad Utility in Chemical Biology
This compound is a well-characterized glutamine derivative widely used in academic research medchemexpress.comchemsrc.com. Its primary utility lies as a protected amino acid building block in the chemical synthesis of peptides and peptidomimetics chemimpex.comchemimpex.comcymitquimica.comchemimpex.com. Researchers utilize this compound to incorporate glutamine residues into synthetic peptides with controlled sequences and structures. This is crucial for studying peptide function, developing peptide-based therapeutics, and creating tools for biochemical investigations chemimpex.comchemimpex.comcymitquimica.comchemimpex.com.
Beyond its role as a direct building block, this compound and peptides containing Z-protected glutamine have been employed in various research contexts. For example, studies on peptide conformation have utilized this compound and related peptides to understand the role of glutamine residues in directing peptide structures through hydrogen bonding interactions rsc.org. Research into enzymatic reactions has also employed Z-Gln-containing peptides. For instance, Z-Gln-Gly-OH has been used as a glutamine donor substrate to study the activity of transglutaminases, enzymes that catalyze the cross-linking of proteins zedira.comchemicalbook.comsigmaaldrich.comzedira.com. This application is relevant to understanding protein modifications and developing assays for enzyme activity.
Furthermore, this compound has been used as a model substrate in studies investigating the efficiency of enzymatic peptide synthesis methods. Research exploring thermolysin-catalyzed solid-to-solid dipeptide synthesis, for example, has utilized this compound and H-Leu-NH2 as reactants to optimize reaction conditions nih.gov.
The compound's properties, including its molecular weight, melting point, and optical activity, are well-documented chemsrc.comsigmaaldrich.comfishersci.caglpbio.comnih.govchemicalbook.com. These physical and chemical characteristics are essential for researchers to accurately handle, purify, and characterize synthetic peptides incorporating this compound.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source(s) |
| CAS Number | 2650-64-8 | chemsrc.comsigmaaldrich.comfishersci.caglpbio.comnih.govchemicalbook.comglentham.com |
| Molecular Formula | C₁₃H₁₆N₂O₅ | sigmaaldrich.comfishersci.caglpbio.comnih.govchemicalbook.comglentham.com |
| Molecular Weight | 280.28 g/mol | sigmaaldrich.comfishersci.canih.govchemicalbook.comglentham.com |
| Melting Point | 134-138 °C | chemsrc.comchemicalbook.com |
| Optical Activity | [α]²³/D −7.3°, c = 2 in ethanol | sigmaaldrich.comchemicalbook.com |
| Form | Powder | sigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in DMSO, Ethanol, Methanol | chemicalbook.com |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoic acid | fishersci.canih.govthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883880 | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-64-8 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Z Gln Oh and Z Gln Containing Peptides
Chemical Synthesis of Z-Gln-OH
The chemical synthesis of this compound primarily involves the derivatization of L-glutamine with a benzyloxycarbonylating agent. This process requires careful control of reaction conditions to ensure high yield, purity, and preservation of the stereochemical integrity of the L-glutamine starting material.
Derivatization from L-Glutamine and Benzyloxycarbonylating Agents
The synthesis of this compound typically begins with the reaction of L-glutamine with a benzyloxycarbonylating agent. The most common agent used for introducing the Z group is benzyl (B1604629) chloroformate (also known as benzyl chlorocarbonate or Z-chloride). wikipedia.orgfishersci.cafishersci.comnih.gov Benzyl chloroformate is a water-sensitive oily liquid. wikipedia.orgnih.gov
The reaction involves the nucleophilic attack of the amino group of L-glutamine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and facilitate the reaction.
While the direct reaction of L-glutamine with benzyl chloroformate is a primary route, variations in reaction conditions, including the choice of solvent and base, can influence the efficiency and outcome of the derivatization.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the reaction conditions is critical to maximize the yield and purity of this compound. Factors influencing the reaction include the stoichiometry of reactants, the choice of solvent, the reaction temperature, the reaction time, and the nature of the base used.
Research findings indicate that the choice of solvent and base plays a significant role. For instance, reactions are often conducted in aqueous or mixed aqueous-organic solvent systems to ensure the solubility of L-glutamine. The base is typically an inorganic base like sodium hydroxide (B78521) or potassium carbonate, or an organic base.
Controlling the temperature and reaction time is also essential to minimize side reactions, such as the formation of byproducts from the reaction of the benzyloxycarbonylating agent with the amide side chain of glutamine or the hydrolysis of the reagent.
Data on specific optimized conditions can vary depending on the scale of the synthesis and the desired purity level. However, the general principle involves balancing the reactivity of benzyl chloroformate with the need to suppress undesired side reactions.
Stereochemical Control in this compound Synthesis
L-Glutamine is a chiral amino acid, and it is crucial to maintain its stereochemical integrity during the synthesis of this compound. The derivatization reaction at the α-amino group typically proceeds without affecting the stereocenter at the α-carbon, provided appropriate conditions are used.
However, certain reaction conditions or the presence of impurities could potentially lead to racemization at the α-carbon. Therefore, careful control of factors such as temperature, pH, and reaction time is necessary to prevent racemization and ensure that the synthesized this compound retains the L-configuration of the starting material. The inherent nature of the Z-protection reaction at the amino group is generally less prone to racemization compared to reactions involving the activation of the carboxyl group.
Solution-Phase Peptide Synthesis Incorporating this compound
This compound is a valuable building block in solution-phase peptide synthesis, a method where peptide chains are elongated in a homogeneous solution. The Z group on the α-amino position provides temporary protection that can be selectively removed, allowing for the controlled formation of peptide bonds.
Coupling Reagents and Strategies for Peptide Bond Formation
The formation of a peptide bond between the carboxyl group of one amino acid (or peptide fragment) and the amino group of another is a key step in peptide synthesis. This reaction requires the activation of the carboxyl group. Various coupling reagents are employed in solution-phase synthesis to facilitate this process.
Commonly used coupling reagents in solution-phase peptide synthesis include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC). americanpeptidesociety.orgbachem.com These reagents activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org To minimize side reactions, particularly racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in combination with carbodiimides. americanpeptidesociety.orgbachem.com These additives form more reactive and less racemizing active ester intermediates. americanpeptidesociety.org
Other coupling strategies involve the use of activated esters, mixed anhydrides, or phosphonium/aminium salt-based reagents. The choice of coupling reagent and strategy depends on the specific amino acids being coupled, the desired yield and purity, and the potential for side reactions like racemization or epimerization.
When incorporating this compound into a growing peptide chain, the Z group on the glutamine residue's α-amino group remains intact during the coupling reaction. The carboxyl group of this compound (or a peptide fragment with this compound at the C-terminus) is activated and coupled with the free amino group of the next amino acid or peptide fragment.
Fragment Condensation Approaches with this compound
Fragment condensation is a strategy in solution-phase peptide synthesis where pre-synthesized and protected peptide fragments are coupled together to form larger peptide chains. This approach can be advantageous for the synthesis of longer peptides, as it can improve efficiency and reduce the accumulation of impurities compared to stepwise elongation from a single amino acid.
This compound can be incorporated into peptide fragments that are then used in condensation reactions. In this approach, this compound can be at either the N-terminus or the C-terminus of a fragment, depending on the synthetic strategy.
If this compound is at the N-terminus of a fragment, the C-terminal carboxyl group of this fragment is activated and coupled with the N-terminus of another fragment. The Z group on the glutamine residue provides protection during this coupling step.
If this compound is at the C-terminus of a fragment, the N-terminus of this fragment is typically deprotected, and the fragment is then coupled with the activated carboxyl group of another fragment. In this case, the glutamine residue contributes its carboxyl group to the new peptide bond.
Fragment condensation approaches utilizing Z-Gln-containing peptides require careful planning of protecting group strategies to allow for the selective deprotection of the termini involved in the coupling while keeping other functional groups, including the Z group on glutamine, protected. After the fragments are coupled, the Z group can be removed, usually by hydrogenolysis, at an appropriate stage of the synthesis.
Research has explored fragment condensation methods for synthesizing complex peptides, including those containing glutamine residues, demonstrating the utility of Z-protected fragments in constructing larger peptide sequences. oup.comgoogle.comnih.gov
Protecting Group Orthogonality in Multi-Step Synthesis
Protecting group orthogonality is a cornerstone of multi-step organic synthesis, particularly in peptide chemistry, where multiple functional groups must be selectively manipulated researchgate.netiris-biotech.de. The concept implies that protecting groups belong to independent classes and can be removed by distinct chemical mechanisms without affecting other protected functionalities researchgate.netbiosynth.comiris-biotech.de. The Z group, commonly used for alpha-amino protection, is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid researchgate.netthieme-connect.de. This cleavage mechanism is orthogonal to many other protecting groups used for side chains or the C-terminus in solution-phase synthesis researchgate.net.
In solution synthesis, the Z group is often used in combination with tert-butyl (tBu)-type side chain protection or benzyl (Bn)-type side chain protection researchgate.net. While Boc (t-butyloxycarbonyl) and Bn protection are both acid-labile, they can be considered quasi-orthogonal as they can be removed under different acid strengths biosynth.com. The Z group's removal by hydrogenolysis provides a distinct method orthogonal to acid-labile protecting groups, allowing for selective deprotection steps during the synthesis of complex peptides containing Z-protected glutamine or other Z-protected amino acids researchgate.netthieme-connect.de.
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound Derivatives
Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a highly efficient method for peptide assembly where the peptide chain is built sequentially on an insoluble resin support carlroth.commedsci.org. While the Fmoc (9-fluorenylmethoxycarbonyl) strategy is more common in SPPS due to its mild, base-labile deprotection, the Boc (t-butyloxycarbonyl) strategy, which utilizes acid-labile protection, is also employed peptide.comcsic.espnas.org. The Z group, being acid-labile, is less commonly used for standard alpha-amino protection in SPPS compared to Fmoc or Boc peptide.com. However, Z-protected amino acids, including this compound, can be relevant in SPPS for specific applications, such as fragment condensation approaches or when the Z group is used for side-chain protection of other amino acids peptide.comthieme-connect.de.
Integration of Z-Protected Glutamine into SPPS Protocols
Direct integration of this compound as the standard alpha-amino protected building block in a typical SPPS elongation from the C-terminus would require cleavage of the Z group at each cycle, which is not standard practice in common SPPS strategies like Fmoc or Boc. The Z group is typically removed by hydrogenolysis or strong acid, conditions that might not be compatible with the resin or other protecting groups used in standard SPPS protocols researchgate.netpeptide.comthieme-connect.de.
However, Z-protected amino acids can be used in SPPS for the synthesis of protected peptide fragments in solution, which are then coupled on the solid phase thieme-connect.deacs.org. In such strategies, this compound could be used in solution-phase synthesis to prepare a Z-N-terminal peptide fragment, which is subsequently coupled to a peptide chain on the resin. Another scenario is the use of Z as a side-chain protecting group on other amino acids within a peptide sequence synthesized by SPPS using a different alpha-amino protection strategy (e.g., Fmoc) peptide.com.
When incorporating glutamine into SPPS, regardless of the alpha-amino protection, the glutamine side chain amide can be prone to dehydration, leading to nitrile formation, especially when using carbodiimide (B86325) coupling reagents google.com. To mitigate this, the glutamine side chain amide nitrogen is often protected, commonly with a trityl (Trt) group in Fmoc chemistry or a xanthenyl (Xan) group in Boc chemistry peptide.comgoogle.com. While this compound itself has a free side-chain amide, the principles of side-chain protection for glutamine are relevant when synthesizing Z-Gln-containing peptides by SPPS.
Resin Compatibility and Cleavage Conditions for Z-Gln-Peptides
In Boc chemistry SPPS, which uses acid-labile alpha-amino protection, cleavage from the resin and removal of acid-labile side-chain protecting groups are typically performed simultaneously using strong acids like anhydrous HF or TFA with scavengers peptide.compnas.org. The Z group is also acid-labile, so its stability under these conditions would need careful consideration if it were used as a side-chain protection or present from a fragment coupling strategy peptide.com.
In Fmoc chemistry SPPS, which uses base-labile alpha-amino protection, cleavage from the resin often employs mild to strong acidic conditions, depending on the linker csic.es. Resins like Wang or Rink amide are cleaved with TFA carlroth.combiorxiv.org. More acid-labile linkers like 2-chlorotrityl resin allow cleavage under very mild acidic conditions (e.g., dilute acetic acid), preserving acid-labile side-chain protection csic.esacs.org. If a Z group were present (e.g., on a side chain), its stability under the chosen cleavage conditions would be critical.
If the Z group is on the N-terminus of a peptide synthesized on a solid support (e.g., via fragment coupling), its removal from the soluble peptide fragment after cleavage from the resin would typically be done by catalytic hydrogenation researchgate.netthieme-connect.de.
Methodological Advancements in Automation and Throughput
Automated SPPS has significantly increased the throughput of peptide synthesis biorxiv.orguzh.chkohan.com.tw. Automated synthesizers precisely control reagent delivery, reaction times, and washing steps uzh.ch. While most automated SPPS is performed using Fmoc chemistry, advancements in automation can be applied to various coupling strategies and protecting group schemes biorxiv.orguzh.chkohan.com.tw.
The efficiency of automated SPPS is influenced by factors such as coupling times, deprotection times, and the solubility of protected amino acids pnas.orggoogle.combiorxiv.org. For glutamine, the use of protected derivatives like Fmoc-Gln(Trt)-OH improves solubility and reduces side reactions, facilitating automated synthesis peptide.comgoogle.com. While this compound is primarily associated with solution phase, the principles of efficient coupling and minimizing side reactions are relevant when incorporating glutamine residues in automated SPPS of Z-Gln-containing peptides, especially in fragment-based approaches.
Microwave-assisted SPPS is a significant advancement that accelerates coupling and deprotection steps, leading to reduced synthesis times and improved yields, particularly for difficult sequences kohan.com.tw. These automated and accelerated methods can be applied to the synthesis of peptides containing Z-protected amino acids, provided the reaction conditions are compatible with the Z group and other functionalities.
Chemoenzymatic Synthesis Approaches for Glutamine-Containing Sequences
Chemoenzymatic peptide synthesis combines chemical and enzymatic methods to synthesize peptides frontiersin.orgresearchgate.netnih.gov. This approach leverages the stereo- and regioselectivity of enzymes, often proteases, to catalyze peptide bond formation, potentially reducing the need for extensive protecting groups and minimizing racemization thieme-connect.deresearchgate.netnih.gov.
Enzyme-Catalyzed Peptide Bond Formation with Gln-OH as Nucleophile
Enzymes, particularly proteases, can catalyze peptide bond formation in reverse of hydrolysis thieme-connect.deresearchgate.net. This often involves an activated carboxyl component (acyl donor) and an amino component (nucleophile) frontiersin.orgfrontiersin.org. In such reactions, an amino acid or peptide with a free amino terminus can act as the nucleophile, attacking an acyl-enzyme intermediate formed from the activated carboxyl component frontiersin.orgnih.govfrontiersin.org.
Glutamine (Gln-OH) can serve as a nucleophile in enzyme-catalyzed peptide synthesis frontiersin.org. For example, studies have shown the enzymatic synthesis of peptides where L-Glutamine (Gln-OH) is selected as the nucleophile reacting with an activated acyl donor, such as N-α-[(benzyloxy)carbonyl]-L-Isoleucine-p-nitrophenyl ester (Z-Ile-ONp) frontiersin.org. This reaction, catalyzed by enzymes like granulosain, can form a peptide bond, resulting in a Z-dipeptide, such as N-α-CBZ-Ile-Gln-OH (Z-IQ) frontiersin.org.
The efficiency of enzyme-catalyzed peptide synthesis with Gln-OH as the nucleophile depends on factors such as enzyme specificity, pH, temperature, and substrate concentrations nih.govfrontiersin.org. Alkaline conditions are often suitable for the aminolysis reaction due to the pKa of the amine groups nih.gov. The enzyme's specificity for the nucleophile binding at the S' subsite is crucial for high yields frontiersin.org.
Transglutaminases are a specific class of enzymes that catalyze the formation of an isopeptide bond between the gamma-carboxamide group of a glutamine residue side chain and a primary amine (such as the epsilon-amino group of lysine) wikipedia.org. While this involves the glutamine side chain rather than the alpha-amino group, it highlights the enzymatic reactivity of glutamine residues in peptide and protein modification wikipedia.org.
In the context of forming a standard peptide bond with Gln-OH as the nucleophile, the alpha-amino group of glutamine attacks the activated carbonyl of the acyl donor, facilitated by the enzyme's active site frontiersin.orgnih.govfrontiersin.org. This compound, having the Z group on the alpha-amino, would not typically function directly as the nucleophile in this type of enzymatic peptide bond formation unless the enzyme specifically accommodates the Z group or the Z group is removed prior to the enzymatic step. However, Z-protected amino acids can be used as acyl donors in some enzymatic reactions, or the Z group could be part of a larger peptide fragment used in chemoenzymatic ligation frontiersin.orggoogle.com.
Specificity and Efficiency of Biocatalysts in Z-Peptide Construction
Biocatalysts, particularly proteases and lipases, play a significant role in the construction of Z-Gln-containing peptides through chemoenzymatic synthesis. These enzymes can catalyze the formation of peptide bonds under mild conditions, often exhibiting high stereo- and chemoselectivity, which minimizes racemization and side reactions commonly encountered in purely chemical methods. nih.govqyaobio.comubc.camdpi.com
Proteases, traditionally known for peptide hydrolysis, can be employed in the reverse reaction (aminolysis) to synthesize peptide bonds, especially under kinetically controlled conditions or in non-aqueous or biphasic systems that favor synthesis over hydrolysis. nih.govmdpi.comresearchgate.net The specificity of a protease for its substrates is determined by its S subsite and S′ region, which recognize the amino acids acting as the acyl donor and nucleophile, respectively. nih.gov For instance, some proteases show preferences for certain amino acids at specific positions relative to the scissile bond. mdpi.combiorxiv.org
Studies have demonstrated the successful use of proteases like papain for the synthesis of Z-Ala-Gln, using Z-Ala as the acyl donor and glutamine as the nucleophile. mdpi.com The yield of such enzymatic reactions can be influenced by factors such as the enzyme concentration, pH, temperature, and substrate concentrations. nih.govresearchgate.net
Lipases have also been explored as biocatalysts for peptide synthesis, particularly when using activated Z-amino acid esters as acyl donors. capes.gov.brcapes.gov.br While lipases are primarily known for ester hydrolysis and synthesis, some can catalyze peptide bond formation. researchgate.net Their activity and selectivity in peptide synthesis can be affected by the reaction medium, with organic solvents often used to shift the equilibrium towards synthesis. capes.gov.brsnu.ac.kr The specificity of lipases towards Z-amino acid esters has been investigated, showing varying efficiencies depending on the amino acid structure and reaction conditions. capes.gov.brcapes.gov.br
The efficiency of biocatalysts in Z-peptide construction is often evaluated by metrics such as peptide yield and reaction rate. Optimizing reaction conditions, including solvent systems, pH, temperature, and substrate/enzyme concentrations, is crucial to maximize the efficiency and yield of the desired Z-peptide product. nih.govresearchgate.netsnu.ac.kr Furthermore, enzyme engineering techniques, such as immobilization or modification, can enhance the stability, activity, and selectivity of biocatalysts for specific peptide synthesis reactions. nih.govresearchgate.net
Table 1 summarizes some examples of biocatalytic peptide synthesis involving protected amino acids, illustrating the types of enzymes and reaction conditions used.
| Enzyme | Acyl Donor | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Granulosain | Z-Ile-ONp | Gln-OH | 50% Ethyl acetate (B1210297) in Tris-HCl buffer, pH 8, 40°C | Z-Ile-Gln | 71 | nih.govnih.govresearchgate.net |
| Papain | Z-Ala-OEt (example) | Gln (example) | Aqueous/Organic solvent (optimized) | Z-Ala-Gln | 35.5 - 71.5 | mdpi.com |
| Thermolysin | Z-L-Asp-OH (example) | Tyr-OMe (example) | Various solvent mixtures, pH, temperature | Z-L-Asp-Tyr-OMe | Variable | ubc.ca |
| Porcine Pancreas Lipase (PPL) | Z-Phe-OEt (example) | Phe-NH2 (example) | Aqueous water-miscible organic solvents, various temperatures | Z-Phe-Phe-NH2 | ~80 | capes.gov.br |
| Glutamic Acid Specific Endopeptidase | Z-Glu-OBzl (example) | X (nucleophile) | Various conditions, including 60-80% water-miscible solvent | Z-Glu-X | >70 | researchgate.net |
Note: The specific this compound as an acyl donor or nucleophile in these exact reactions is not always explicitly stated in the snippets, but the table illustrates the use of Z-protected amino acids and glutamine in biocatalytic peptide synthesis.
Reactor Design and Process Optimization in Chemoenzymatic Production
The design of reactors and optimization of process parameters are critical for the efficient and scalable chemoenzymatic production of this compound and Z-Gln-containing peptides. Unlike traditional chemical synthesis which may involve harsh conditions, enzymatic reactions typically occur under mild temperatures and pressures, often in aqueous or biphasic systems. nih.govqyaobio.com
Reactor design for chemoenzymatic peptide synthesis needs to consider factors that influence enzyme activity, stability, and the equilibrium of the reaction. For equilibrium-controlled synthesis, shifting the equilibrium towards peptide bond formation is essential, which can be achieved by using minimal water, employing organic solvents where the product is soluble, or removing the product as it is formed. nih.gov Kinetically controlled synthesis, on the other hand, often involves activated acyl donors and aims to favor aminolysis over hydrolysis. nih.govmdpi.com
Process optimization involves fine-tuning various parameters to maximize yield, reaction rate, and product purity. Key parameters include pH, temperature, substrate and enzyme concentrations, reaction time, and the choice and concentration of organic solvents. nih.govresearchgate.netsnu.ac.kr For example, the optimal temperature for protease-catalyzed peptide synthesis is often around 40°C, although this can vary depending on the specific enzyme and substrates. nih.gov Substrate and enzyme concentrations also significantly impact the reaction rate and yield. nih.gov
The use of novel reaction media, such as frozen aqueous solutions, ionic liquids, or supercritical carbon dioxide, has shown promise in increasing the efficiency of chemoenzymatic peptide synthesis. nih.gov Immobilization of enzymes or substrates onto solid supports can also offer benefits, including improved enzyme stability, easier separation of the enzyme from the product, and flexibility in reactor design. nih.govresearchgate.net Continuous flow reactors, for instance, can be advantageous for enzymatic reactions, allowing for better control over reaction conditions and potentially higher space-time yields compared to batch reactors.
Specific challenges in optimizing chemoenzymatic processes include product inhibition, enzyme deactivation, and the need for efficient separation and purification of the peptide product. fao.org Reactor designs that facilitate the selective removal of inhibitory byproducts can improve conversion yields. fao.org Strategies such as enzyme immobilization on macroporous beads have been shown to prevent enzyme degradation in systems involving multiple enzymes. fao.org
Enzymatic Transformations and Interactions Involving Z Gln Oh and Its Conjugates
Z-Gln-OH as a Substrate and Acyl Donor for Transglutaminases
Transglutaminases (TGs) are a family of enzymes that catalyze acyl transfer reactions. Their primary function involves the formation of isopeptide bonds between the γ-carboxamide group of a peptide-bound glutamine residue (the acyl donor) and the ε-amino group of a protein- or peptide-bound lysine (B10760008) residue (the acyl acceptor). nih.govnih.gov This cross-linking activity is crucial in various biological processes. Transglutaminases can also catalyze the incorporation of primary amines into peptide-bound glutamine residues. nih.gov this compound and its derivatives, such as Z-Gln-Gly-OH, serve as valuable model substrates for studying the transglutaminase-catalyzed acyl transfer reaction. medchemexpress.comuni.lugoogleapis.com Specifically, Z-Gln-Gly-OH is recognized as an efficient acyl donor substrate for microbial transglutaminase (MTG). huggingface.co
Kinetic Characterization of Microbial Transglutaminase (MTG) Activity with Z-Gln-Gly-OH
Z-Gln-Gly-OH (Cbz-Gln-Gly-OH) is widely used as a standard substrate for characterizing the kinetic parameters of microbial transglutaminase (MTG). evitachem.comprinceton.edunih.gov Studies employing this substrate have provided insights into the enzyme's catalytic efficiency and substrate affinity.
Kinetic analyses using Cbz-Gln-Gly as a substrate have been performed to determine parameters such as the Michaelis constant (Km), maximum reaction rate (Vmax), and catalytic efficiency (kcat/Km). For instance, the apparent Km for mature MTG with Cbz-Gln-Gly has been reported as 52.66 mM. nih.gov Another study investigating recombinant wild-type MTG reported a Km of 8.6 mM with Cbz-Gln-Gly-OH. evitachem.com The catalytic efficiency (kcat/Km) for mature MTG with Cbz-Gln-Gly was determined to be 40.42 mM⁻¹ min⁻¹. nih.gov For a specific peptidic substrate in a fluorogenic MTG assay, a kcat/Km of 492.9 M⁻¹ s⁻¹ (equivalent to 0.4929 mM⁻¹ s⁻¹ or approximately 29.5 mM⁻¹ min⁻¹) was reported. nih.gov Comparative studies using Z-Gln-Gly have also been instrumental in evaluating engineered MTG variants, revealing alterations in affinity and efficiency. For example, an S2P variant of MTG showed increased affinity and doubled enzyme efficiency towards Z-Gln-Gly compared to the wild-type enzyme. evitachem.comprinceton.edu
| Substrate | Enzyme | Km (mM) | kcat/Km (mM⁻¹ min⁻¹) | Assay Method | Reference |
| Cbz-Gln-Gly | Mature MTG | 52.66 | 40.42 | Not specified in detail | nih.gov |
| Cbz-Gln-Gly-OH | Recombinant Wild-Type MTG | 8.6 | Not specified | GDH-coupled assay | evitachem.com |
| Z-Gln-Gly | MTG (peptidic substrate) | Not specified | ~29.5 (calculated from M⁻¹s⁻¹) | Fluorogenic assay | nih.gov |
| Z-Gln-Gly | Wild-type MTG | Not specified | Not specified | GDH-coupled assay | evitachem.comprinceton.edu |
| Z-Gln-Gly | S2P variant MTG | Not specified | Doubled vs WT | GDH-coupled assay | evitachem.comprinceton.edu |
Mechanistic Studies of Isopeptide Bond Formation Catalyzed by Transglutaminases
The mechanism of isopeptide bond formation catalyzed by transglutaminases involves a cysteine residue within the enzyme's active site. This cysteine residue acts as a nucleophile, attacking the γ-carboxamide group of the glutamine residue in the acyl donor substrate. This attack leads to the formation of a thioester intermediate between the glutamine residue and the enzyme, with the concomitant release of ammonia (B1221849). nih.govresearchgate.netgoogleapis.com Subsequently, a primary amine substrate (the acyl acceptor), such as the ε-amino group of a lysine residue, attacks the thioester intermediate. This second nucleophilic attack resolves the thioester bond, forming a stable isopeptide bond between the glutamine and lysine residues and regenerating the free enzyme. nih.govresearchgate.netgoogleapis.com Transglutaminases typically possess a catalytic triad, often described as Cys-His-Asp, which is essential for this catalytic process. googleapis.comchemsrc.com In the context of using Z-Gln-Gly-OH as a substrate, the glutamine residue of this dipeptide acts as the acyl donor, participating in the initial formation of the thioester intermediate with the transglutaminase enzyme. huggingface.co
Development of Enzyme Assays Based on this compound Substrates
This compound derivatives, particularly Z-Gln-Gly-OH, have been widely utilized in the development of various enzyme assays to measure transglutaminase activity. medchemexpress.comuni.lugoogleapis.com These assays are crucial tools for research and industrial applications of transglutaminases.
One standard method is the hydroxamate assay, which employs Z-Gln-Gly-OH as the peptidic glutamine substrate and hydroxylamine (B1172632) as the amine donor. princeton.eduresearchgate.net In this reaction, MTG catalyzes the incorporation of hydroxylamine into Z-Gln-Gly-OH, forming Z-Glutamyl(γ-hydroxamate)-glycine. researchgate.net This hydroxamate product then forms a colored complex upon reaction with ferric ions (Fe³⁺) under acidic conditions, which can be quantified spectrophotometrically at 525 nm. princeton.eduresearchgate.netmedchemexpress.com This colorimetric endpoint assay allows for the determination of transglutaminase activity based on the amount of hydroxamate produced. researchgate.net
Another approach involves continuous assays coupled with other enzymes. A prominent example is the glutamate (B1630785) dehydrogenase (GDH)-coupled assay. evitachem.comprinceton.edu This assay utilizes Z-Gln-Gly and hydroxylamine as substrates for transglutaminase. The ammonia released during the transamidation reaction is then consumed by glutamate dehydrogenase in the reductive amination of α-ketoglutarate, a reaction that requires NADH. evitachem.comprinceton.edu The decrease in NADH concentration is monitored continuously by measuring the absorbance at 340 nm, providing a real-time measurement of transglutaminase activity. evitachem.comprinceton.edu
Commercial transglutaminase assay kits often incorporate Z-Gln-Gly or related synthetic peptides as substrates. nih.govchemsrc.commedchemexpress.com While Z-Gln-Gly has been a traditional substrate, newer assay substrates have been developed that offer improved reaction rates and sensitivity. medchemexpress.com
Investigation of Peptidase Specificity Towards Z-Gln-Containing Substrates
Peptidases are enzymes that hydrolyze peptide bonds. Their specificity is determined by the amino acid residues flanking the cleavage site, denoted as P1, P1', P2, P2', etc., relative to the scissile bond. While this compound itself is not a typical peptidase substrate due to being a protected single amino acid, peptides containing a Z-Gln moiety or a glutamine residue at specific positions have been investigated to understand peptidase specificity and develop selective substrates and inhibitors.
Cysteine Peptidase Recognition and Cleavage of Z-Gln-X Peptides
Cysteine peptidases, particularly those belonging to the C1 papain family, have been shown to recognize and cleave peptides containing glutamine at the P1 position (the residue immediately preceding the cleavage site). Synthetic substrates incorporating glutamine in this position have been developed to probe the specificity of these enzymes.
For example, peptides with the general formula Glp-Phe-Gln-X, where Glp is pyroglutamyl and X is a reporter group like p-nitroanilide (pNA) or 4-amino-7-methylcoumarin (AMC), have been designed as substrates for cysteine peptidases of the C1 family. These substrates are efficiently and selectively cleaved by C1 cysteine peptidases from various sources, including plant peptidases (papain, bromelain, ficin) and mammalian cathepsins (cathepsins B and L). Notably, these glutamine-containing substrates are generally not cleaved by serine trypsin-like peptidases, highlighting their selectivity for the cysteine peptidase class.
Studies comparing the hydrolysis of Glp-Phe-Gln-X substrates to analogous peptides with alanine (B10760859) at the P1 position (Glp-Phe-Ala-X) have demonstrated that the glutamine-containing substrates are cleaved with higher specific activity by the tested cysteine peptidases. Furthermore, variations in the efficiency of cleavage of Glp-Phe-Gln-pNA by different cathepsins, such as cathepsin L showing higher efficiency than cathepsin B, have been observed, indicating the utility of these substrates in differentiating peptidase activities. The specificity constant (kcat/KM) for the enzymatic reaction with Glp-Phe-Gln-pNA is higher compared to Glp-Phe-Ala-pNA for the tested peptidases.
Characterization of Enzyme Inhibition by this compound Analogs
While this compound is primarily discussed as a substrate component for transglutaminases, peptides containing the Z-Gln moiety or related glutamine derivatives have been explored for their inhibitory effects on enzymes, particularly peptidases.
Synthetic peptides incorporating Z-Gln have been investigated as potential inhibitors of thiol proteinases (cysteine peptidases). For instance, the peptide Z-Gln-Val-Val-OMe has been identified as a synthetic thiol proteinase inhibitor. This peptide demonstrated a protective effect on papain, a cysteine peptidase, against inhibition by certain cystatins. A larger peptide, Z-Gln-Val-Val-Ala-Gly-OMe, also showed inhibitory activity against papain and cathepsin B, another cysteine peptidase. These findings suggest that peptides featuring a protected glutamine residue can interact with the active site of cysteine peptidases and modulate their activity, either through direct inhibition or by influencing interactions with other inhibitors. Although the search results mention Z-Gln(Trt)-OH as a related compound in the context of enzyme inhibition, detailed characterization of this compound analogs specifically as inhibitors of peptidases or transglutaminases was not extensively provided. The broader concept of glutamine analogues inhibiting enzymes that utilize glutamine has been explored in other biological contexts, but not specifically focusing on this compound derivatives as peptidase or transglutaminase inhibitors based on the provided information.
Role of this compound in Reconstituted Biosynthetic Systems
Reconstituted biosynthetic systems involve the in vitro assembly of purified enzymes and substrates to replicate specific biochemical pathways or enzymatic reactions. This compound and its derivatives are employed in such systems primarily as defined acyl donors or substrates to study enzymes that naturally act on glutamine residues or to enzymatically synthesize peptides containing glutamine.
Mimicking and Studying Glutamine-Dependent Metabolic Pathways
While this compound itself is a protected amino acid and not a direct intermediate in core cellular glutamine metabolism (such as the TCA cycle anaplerosis or nucleotide synthesis), its dipeptide conjugate, Z-Gln-Gly, is widely used to mimic the glutamine-donating activity of proteins or peptides in assays for transglutaminase (TGase) activity. TGases are enzymes that catalyze acyl transfer reactions involving the γ-carboxamide group of protein- or peptide-bound glutamine residues researchgate.netzedira.comnih.gov.
The standard hydroxamate assay for TGase activity utilizes Z-Gln-Gly as a glutamine donor substrate and hydroxylamine as an amine acceptor in a reconstituted system containing the purified or partially purified enzyme zedira.comzedira.comcaymanchem.combiorxiv.orgrndsystems.com. In this reaction, TGase catalyzes the transfer of the γ-glutamyl group from Z-Gln-Gly to hydroxylamine, forming a γ-glutamyl-hydroxamate product. This product can then be quantified spectrophotometrically after complexing with ferric ions, typically at 525 nm zedira.comcaymanchem.combiorxiv.org. This assay system effectively reconstitutes a key enzymatic step involving a glutamine residue, allowing researchers to measure enzyme activity, determine kinetic parameters, and screen for enzyme inhibitors or activators in a controlled environment. For instance, studies have measured the activity of recombinant human transglutaminase 2 (TG2) and transglutaminase 3 (TG3) using Z-Gln-Gly and hydroxylamine in defined buffer conditions rndsystems.comrndsystems.com.
Another method to continuously monitor TGase activity using Z-Gln-Gly involves coupling the reaction to glutamate dehydrogenase (GLDH) biorxiv.orgnih.govresearchgate.net. In this coupled assay, the ammonia released from the deamidation of Z-Gln-Gly by TGase is utilized by GLDH to reductively aminate α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration can be continuously monitored by measuring the absorbance at 340 nm biorxiv.orgnih.gov. This reconstituted system provides a real-time measurement of TGase activity, mimicking the deamidation aspect of TGase function which is relevant in biological processes like the pathogenesis of celiac disease nih.gov.
Beyond TGases, protected glutamine derivatives are also employed in the enzymatic synthesis of peptides in reconstituted systems. Proteases like papain have been successfully used as biocatalysts in aqueous-organic biphasic systems or deep eutectic solvents to synthesize protected dipeptides such as N-(benzyloxycarbonyl)-alanyl-glutamine (Z-Ala-Gln) nih.govmdpi.comacs.org. In these systems, a protected amino acid ester (like Z-Ala-OMe) acts as the acyl donor, and glutamine (Gln-OH) or a protected glutamine derivative acts as the nucleophile nih.govmdpi.com. This demonstrates how reconstituted enzymatic systems can be used to build peptide chains using protected amino acid building blocks, mimicking the peptide bond formation process.
Enzyme Engineering for Modified Substrate Specificity
This compound and its conjugates, particularly Z-Gln-Gly, serve as valuable tools in enzyme engineering studies aimed at altering or understanding the substrate specificity of enzymes that interact with glutamine residues. By using these defined, small-molecule substrates, researchers can probe the active site characteristics of enzymes and assess the impact of mutations or modifications on substrate binding and catalysis.
Studies on microbial transglutaminase (MTG), for example, have utilized Z-Gln-Gly as a model substrate to investigate the enzyme's substrate recognition and to characterize engineered variants researchgate.netnih.govbiorxiv.orgresearchgate.netoup.com. Molecular docking simulations with MTG and CBZ-Gln-Gly (Z-Gln-Gly) have provided insights into how the substrate interacts with the enzyme's active site cleft, highlighting the role of specific residues in substrate binding nih.govoup.com.
Enzyme engineering efforts involving MTG zymogen have also used Z-Gln-Gly to determine the kinetic parameters (Km and kcat) of engineered variants biorxiv.orgresearchgate.net. By comparing the kinetic constants of wild-type and mutant enzymes with Z-Gln-Gly, researchers can quantify the changes in substrate affinity and catalytic efficiency resulting from the modifications biorxiv.orgresearchgate.net. For instance, a continuous GLDH-coupled assay using Z-Gln-Gly as the acyl-acceptor was applied to determine the activity of MTG zymogen mutants, revealing changes in specificity constants biorxiv.org. Another study comparing different TGase activity assays noted that while a novel substrate showed faster reaction rates, Z-Gln-Gly was the traditional amine acceptor used for comparison, underscoring its role as a standard for evaluating enzyme performance caymanchem.com.
Similarly, in the enzymatic synthesis of peptides, the substrate specificity of proteases like papain towards protected amino acid derivatives, including those related to this compound, is a key factor influencing reaction yield and product specificity nih.govmdpi.com. Enzyme engineering or modification of these enzymes, such as immobilization on supports like magnetic nanocrystalline cellulose, can lead to enhanced enzyme-substrate affinity and improved yields of protected peptides like Z-Ala-Gln mdpi.comacs.org. Kinetic studies with immobilized papain have demonstrated an increase in enzyme-substrate affinity, highlighting the impact of immobilization on catalytic performance with protected substrates acs.org.
Data Tables
| Compound Name | Role in Enzymatic System | Enzyme Studied | Assay Type / System | Relevant Finding/Parameter | Source |
| Z-Gln-Gly | Glutamine donor substrate | Transglutaminase (TGase) | Hydroxamate assay | Used for spectrophotometric determination of activity. | zedira.comzedira.comcaymanchem.com |
| Z-Gln-Gly | Acyl-acceptor substrate | Transglutaminase (TGase) | Coupled GLDH assay | Used for continuous monitoring of activity via NADH oxidation. | biorxiv.orgnih.govresearchgate.net |
| Z-Gln-Gly | Model substrate | Microbial Transglutaminase | Molecular docking, Kinetic studies | Used to study substrate recognition and binding. | nih.govoup.com |
| Z-Gln-Gly | Gln-donor substrate | Microbial Transglutaminase | Kinetic studies (coupled GLDH assay) | Km and specificity constant determined for variants. | biorxiv.orgresearchgate.net |
| Z-Ala-Gln (synthesized) | Enzymatic synthesis product | Papain | Kinetically controlled synthesis (aqueous-organic) | Yield: 35.5% (optimized conditions). Apparent rmax: 6.09 mmol/(L·min). | nih.govmdpi.com |
| Z-Ala-Gln (synthesized) | Enzymatic synthesis product | Papain (immobilized) | Kinetically controlled synthesis (DES) | Yield: ~71.5%. Increased enzyme-substrate affinity. | mdpi.comacs.org |
| Z-YQQ (synthesized) | Enzymatic synthesis product | Asclepain | Enzymatic synthesis (aqueous-organic) | Acted on extrinsic coagulation pathway in vitro. |
| Enzyme | Substrate Used | Km (mM) | kcat (min-1) | Specificity Constant (kcat/Km) | Context | Source |
| Human Transglutaminase 2 (V224 variant) | Cbz-Gln-Gly | 4.7 ± 0.6 | 16.8 ± 0.8 | - | Coupled enzymatic assay | nih.gov |
| Wild-type MTG | Cbz-Gln-Gly | 8.6 ± 0.1 | - | - | Kinetic constants determination | researchgate.net |
| TG¹⁶ (MTG variant) | Cbz-Gln-Gly-OH | 3.5 ± 0.1 | - | - | Kinetic constants determination | researchgate.net |
| ΔproMTG | Z-QG | Comparable | - | - | Engineered zymogen kinetic parameters | biorxiv.org |
| K10D/Y12G MTGz mutant | Z-QG | Comparable | - | ~85% of ΔproMTG specificity constant | Engineered zymogen kinetic parameters | biorxiv.org |
| K10D/Y12A MTGz mutant | Z-QG | ~5x higher | - | ~80% decrease vs ΔproMTG specificity constant | Engineered zymogen kinetic parameters | biorxiv.org |
Applications of Z Gln Oh in Peptide Chemistry and Biomolecular Engineering
Z-Gln-OH as a Precursor for Bioactive Peptide Synthesis
The incorporation of protected amino acids like this compound is a crucial step in the solid-phase or solution-phase synthesis of peptides with diverse biological activities. The ability to precisely introduce glutamine residues with a protected amino terminus allows for the controlled assembly of complex peptide sequences that may exhibit antibacterial, enzymatic, or ligand-binding properties.
Synthesis of Antibacterial Peptides Featuring Z-Gln Moieties
This compound can serve as a precursor in the synthesis of peptides designed to possess antibacterial activity. For instance, N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), which incorporates a Z-protected glutamine residue, has been synthesized as a precursor for the antibacterial dipeptide Ile-Gln (IQ). The enzymatic synthesis of Z-IQ has been reported using a proteolytic extract from Solanum granuloso leprosum fruits as a biocatalyst in an aqueous-organic biphasic system. A maximal peptide yield of 71 ± 0.10% was achieved under specific conditions. Following cleavage and purification, the resulting Ile-Gln dipeptide demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum Inhibitory Concentration (MIC) values for the cleaved IQ dipeptide were observed between 118 ± 0.01 μg/mL and 133.7 ± 0.05 μg/mL against Staphylococcus aureus strains and 82.4 ± 0.01 μg/mL and 85.0 ± 0.00 μg/mL against Escherichia coli strains. This highlights the utility of this compound as a key intermediate in the synthesis route to certain antibacterial peptides.
Construction of Peptides for Modulating Enzyme Activity
While the search results did not provide specific examples detailing the direct use of this compound in the synthesis of peptides explicitly designed for enzyme modulation, Z-protected amino acids are fundamental components in the synthesis of a wide array of peptides. Peptides are known to modulate enzyme activity through various mechanisms, including acting as substrates, inhibitors, or allosteric regulators. The controlled incorporation of glutamine residues, facilitated by the use of this compound during synthesis, allows for the creation of peptides with specific sequences and structures critical for interacting with enzyme active sites or regulatory regions. Therefore, this compound acts as a necessary building block in the general synthetic strategies employed to construct peptides with potential enzyme-modulating capabilities.
Integration of this compound into Biomaterial Development
Beyond peptide synthesis, this compound, particularly in the form of derivatives like Z-Gln-Gly, has been integrated into the development of biomaterials, notably hydrogels, through enzymatic crosslinking.
Enzymatic Crosslinking of Z-Gln-Gly into Hydrogel Matrices
Z-Gln-Gly, a dipeptide containing a Z-protected glutamine residue, has been successfully incorporated into gelatin-based hydrogels through enzymatic crosslinking catalyzed by microbial transglutaminase (MTG). mdpi.comdntb.gov.uanih.govresearchgate.netresearchgate.netmdpi.com MTG facilitates the formation of stable isopeptide bonds between the glutamine residues of Z-Gln-Gly (acting as acyl donors) and the epsilon-amino groups of lysine (B10760008) residues present in gelatin chains. mdpi.comresearchgate.net This enzymatic reaction allows for the creation of crosslinked hydrogel networks. The introduction of the carbobenzoxy (Z) groups via Z-Gln-Gly has been shown to induce dynamic π-π stacking interactions within the hydrogel matrix. mdpi.comdntb.gov.uanih.gov These interactions contribute to improved mechanical properties and enhanced conductivity of the resulting hydrogels. mdpi.comdntb.gov.uanih.gov
Research has demonstrated that the mechanical properties and conductivity of these gelatin-based hydrogels can be tuned by adjusting the molar ratio of Z-Gln-Gly to the primary amino groups in gelatin. mdpi.comdntb.gov.uanih.gov For instance, a hydrogel fabricated with an optimal ratio (Gel-TG-ZQG (0.25)) exhibited significant mechanical strength and elasticity. mdpi.comdntb.gov.uanih.gov
Mechanical Properties of a Representative Z-Gln-Gly-Modified Gelatin Hydrogel (Gel-TG-ZQG (0.25))
| Property | Value | Conditions |
| Storage Modulus | 7.8 MPa | 10 °C |
| Compressive Strength | 0.15 MPa | 80% strain |
| Tensile Strength | 0.343 MPa | - |
| Elongation at Break | 218.30% | - |
The incorporation of Z-Gln-Gly through enzymatic crosslinking provides a method to enhance the structural integrity and functional properties of biomaterial matrices like hydrogels.
Surface Functionalization and Biocompatibility Studies of Z-Gln-Modified Materials
While direct surface functionalization using this compound on pre-formed materials was not specifically detailed in the search results, the integration of Z-Gln-Gly into hydrogel matrices through bulk enzymatic crosslinking effectively modifies the material composition and surface presentation of the resulting hydrogel. Studies on these Z-Gln-Gly-containing hydrogels have included assessments of their biocompatibility. The gelatin-based hydrogels incorporating Z-Gln-Gly via enzymatic crosslinking were found to be noncytotoxic. mdpi.comdntb.gov.uanih.gov This suggests that the presence of Z-Gln-Gly, when incorporated into a biomaterial matrix through this enzymatic method, does not inherently lead to adverse cellular responses, indicating good biocompatibility for potential applications in wearable devices and health-monitoring systems as strain sensors. mdpi.comdntb.gov.uanih.gov
Design of Responsive Biomaterials
This compound and related glutamine-containing peptides are being explored in the design of responsive biomaterials, particularly hydrogels. The incorporation of amino acids like glutamine into polymer structures can influence the properties of these materials, such as hydrophilicity and degradation rates. nih.govscispace.com
Recent research has demonstrated the use of Z-Gln-Gly, a dipeptide containing Z-protected glutamine, in the creation of mechanically tough and conductive hydrogels based on gelatin. mdpi.com In these hydrogels, referred to as Gel-TG-ZQG, Z-Gln-Gly is integrated into the gelatin polymer network through enzymatic crosslinking catalyzed by microbial transglutaminase (mTG). mdpi.com The introduction of the carbobenzoxy groups from Z-Gln-Gly is reported to create dynamic π-π stacking interactions, which can enhance the elasticity and toughness of the hydrogel. mdpi.com Furthermore, these interactions and the newly introduced carboxyl groups from Z-Gln-Gly can contribute to improving the conductivity and conductivity sensitivity of the hydrogel by forming effective electronic pathways. mdpi.com
Studies have shown that the mechanical properties and conductivity of these hydrogels can be controlled by adjusting the molar ratio of Z-Gln-Gly to the primary amino groups in gelatin. mdpi.com For instance, a hydrogel with an optimal ratio exhibited high storage modulus, compressive strength, tensile strength, and elongation at break. mdpi.com These Gel-TG-ZQG hydrogels have also demonstrated noncytotoxicity, suggesting their potential for applications requiring direct contact with human tissue, such as biosensors and wearable electronic devices. mdpi.com
Another example involves Fmoc-Phe-Gln-OH (FQ), a dipeptide incorporating glutamine. rsc.org This dipeptide has been shown to form hydrogels in neutral to acidic pH ranges, with better gelation observed compared to similar dipeptides containing pH-responsive carboxylic acid groups. rsc.org The self-assembly of these dipeptides into β-sheet structures is indicated by techniques like ThT-binding assay and FT-IR. rsc.org These hydrogels exhibit thixotropic properties, making them potentially useful as injectable gel materials for biomedical applications, and MTT studies have indicated their biocompatibility. rsc.org
This compound in Protein Modification and Bioconjugation Studies
This compound and its derivatives are relevant in the field of protein modification and bioconjugation, particularly in strategies involving enzymatic approaches. Site-specific modification of proteins is crucial for studying protein function and developing novel therapeutics. nih.gov While chemical methods often lack site specificity, enzymatic methods offer a promising avenue for targeted modification. nih.govgoogle.com
Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue or a primary amine. nih.gov This enzymatic activity can be leveraged for site-specific protein modification and bioconjugation. Z-Gln-Gly, a dipeptide containing a protected glutamine, has been identified as an excellent substrate for mTG. rsc.org
Site-Specific Labeling of Proteins with this compound Derivatives
This compound derivatives, particularly in the form of peptides like Z-Gln-Gly, can serve as glutamine donor substrates for transglutaminase-catalyzed reactions, enabling site-specific labeling of proteins. zedira.comzedira.comzedira.com This enzymatic approach allows for the introduction of specific molecules or tags onto proteins at reactive glutamine residues. google.com
Research has shown the application of mTG-catalyzed transamidation reactions using amine-containing reagents to modify proteins or peptides at their glutamine residues. google.com This process results in the covalent linkage of the reagent to the side chain of the glutamine residue. google.com For example, alpha gliadin peptide has been modified at one or two glutamine residues using a transamidation reaction with propargylamine (B41283) catalyzed by mTG. google.com
In the context of protein labeling for techniques like single-molecule Förster Resonance Energy Transfer (FRET), enzymatic modification of a reactive glutamine in an appended substrate sequence recognized by transglutaminase can be used for site-specific labeling. researchgate.net This approach, sometimes combined with chemical labeling of other residues like cysteine, allows for the stoichiometric introduction of donor and acceptor fluorophores onto proteins. researchgate.net This two-step chemical/enzymatic labeling strategy is considered a simple and accessible method for preparing labeled proteins for FRET studies. researchgate.net
Development of Conjugates for Targeted Delivery
This compound derivatives, specifically peptides like Z-Gln-Gly, are utilized in the development of bioconjugates for targeted delivery applications. The ability of Z-Gln-Gly to act as a glutamine donor substrate for transglutaminase is key in these strategies. zedira.comzedira.comzedira.com
Enzymatic bioconjugation using mTG with Z-Gln-Gly as a substrate has been employed to attach various molecules, such as polyethylene (B3416737) glycol (PEG), to proteins like cytochrome c. rsc.org This demonstrates the utility of this dipeptide in creating protein-polymer conjugates.
Furthermore, Z-Gln-Gly modified nucleotides have been incorporated into DNA aptamers using terminal deoxynucleotidyl transferase (TdT). nih.govacs.org These modified aptamers, containing the Z-Gln-Gly sequence, can then act as glutamine donors for subsequent enzymatic reactions with microbial transglutaminase. nih.govacs.org This allows for the crosslinking of the modified aptamers with enzymes tagged with an mTG-reactive peptide containing lysine, enabling the synthesis of aptamer-protein conjugates. nih.govacs.org This approach highlights the role of Z-Gln-Gly in facilitating the creation of complex bioconjugates for potential targeted delivery systems.
While the search results did not provide specific data tables directly featuring this compound in the context of responsive biomaterials or targeted delivery conjugates, the research findings described illustrate its involvement and the resulting material properties or conjugate formation.
Structure Activity Relationship Sar Studies of Z Gln Oh Derivatives and Conjugates
Conformational Analysis and Molecular Recognition
Conformational analysis investigates the three-dimensional arrangement of atoms in Z-Gln-OH and its related structures, while molecular recognition examines how these structures interact with other molecules, such as proteins or other peptides.
Impact of Z-Protection on Glutamine Side Chain Dynamics in Peptides
The Z-protecting group on the alpha-amino group of glutamine can influence the conformational landscape of the glutamine residue within a peptide chain. Studies using techniques like resonant ion-dip infrared (RIDIR) spectroscopy and computational calculations have investigated the conformational preferences of this compound and other capped glutamine-containing peptides in the gas phase. These studies provide insights into the preferred orientations and the role of the glutamine side chain in directing peptide structures. rsc.orgresearchgate.netresearchgate.netillinois.edu The Z-group, being relatively bulky and aromatic, can introduce steric and electronic effects that may restrict or favor certain backbone and side-chain rotamers compared to an unprotected glutamine residue.
Molecular Modeling and Computational Simulations of this compound Interactions
Molecular modeling and computational simulations, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are valuable tools for understanding the conformational preferences and interaction mechanisms of this compound and its derivatives at an atomic level. rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov These methods can predict low-energy conformers, calculate interaction energies, and simulate the dynamics of this compound in different environments, including in isolation, in solution, or when bound to a target molecule. For instance, computational studies have been used to assign the hydrogen bonding architectures of different conformers of this compound. rsc.orgresearchgate.netresearchgate.net Molecular docking and MD simulations have also been employed to study the interactions of Z-Gln-containing peptides with proteins, providing insights into binding poses and the nature of stabilizing interactions, such as hydrogen bonds between the glutamine side chain and residues in the protein binding pocket. nih.gov
Functional Correlates of Structural Modifications
Modulation of Enzyme-Substrate Affinity and Catalytic Efficiency
When this compound or its derivatives are part of a peptide substrate or inhibitor, the presence of the Z-group and the specific conformation adopted by the glutamine residue can influence the interaction with enzymes. The Z-group can affect the binding affinity by introducing steric bulk or altering the electronic properties near the scissile bond or the enzyme's active site. The conformational preferences influenced by the Z-group and hydrogen bonding networks can determine whether the peptide can adopt the correct orientation for productive binding and catalysis by an enzyme. For example, studies on enzyme substrates containing glutamine have shown that the position and environment of the glutamine residue can be critical for recognition and cleavage by specific peptidases. frontiersin.org Modifications to the glutamine residue or flanking amino acids in peptide substrates have been shown to modulate catalytic efficiency (kcat/KM) of enzymes like tRNA-guanine transglycosylase. nih.gov While direct studies focusing solely on the impact of the Z-group of this compound on enzyme kinetics are less prevalent in the provided results, the principles of how protecting groups and conformational constraints influence enzyme-substrate interactions in peptide chemistry are well-established and applicable.
Influence of this compound Stereochemistry on Biological Activity
The stereochemistry at the alpha-carbon of the glutamine residue in this compound is crucial for its recognition by biological systems, which are typically selective for L-amino acids. This compound itself contains L-glutamine. nih.gov The stereochemical configuration of amino acids within peptides significantly impacts their three-dimensional structure and their ability to interact with chiral biological targets like receptors and enzymes. Studies on peptides containing D- or L-amino acids, including glutamine, have demonstrated that altering the stereochemistry can drastically affect biological activity. For instance, in the antibiotic teixobactin (B611279), the specific pattern of D and L stereochemistry in the peptide tail, including a D-Gln residue, is critical for its antibiotic activity and its ability to form an amphiphilic β-sheet-like structure essential for its mechanism of action. nih.gov Swapping the stereochemistry of certain residues, including D-Gln, in teixobactin analogues led to a loss or significant reduction in antibiotic activity. nih.gov While this compound specifically contains the L-stereoisomer, studies on related peptides highlight the general principle that the stereochemistry of the glutamine residue, whether protected or not, is a key determinant of biological activity through its influence on molecular shape and interactions with chiral biological environments.
SAR in Peptides Incorporating Z-Gln for Specific Bioactivities
The incorporation of Z-Gln into peptides has been explored in the context of various biological activities, particularly in the development of enzyme inhibitors. The glutamine residue itself can play a critical role in binding to the active sites of enzymes through hydrogen bonding or other interactions. The Z-group, while primarily a protecting group, can also influence the peptide's interaction with its target, potentially contributing to binding affinity or stability nih.gov.
One area where peptides containing the Gln-Val-Val-Ala-Gly sequence, sometimes with an N-terminal Z-group, have been studied is in the context of thiol proteinase inhibition nih.govjst.go.jpnih.gov. This sequence is found in several natural thiol proteinase inhibitors. Studies have shown that peptides incorporating this sequence can exhibit weak inhibitory effects on enzymes like papain nih.gov. The presence and position of amino acids within this sequence, including glutamine, and modifications like the Z-group, have been investigated to understand their contribution to inhibitory activity and protective effects against enzyme inactivation nih.govjst.go.jpnih.gov. For instance, Z-Gln-Val-Val-Ala-Gly-OMe was found to show inhibitory activity towards papain and cathepsin B, and also protected papain from inhibition by certain natural inhibitors nih.gov. Further studies revealed that Z-Gln-Val-Val-OMe was the smallest peptide fragment retaining some protective effect on papain nih.govnih.gov. The aromatic ring associated with the Z-group at the N-terminus appeared to strengthen the binding ability of the peptide to papain in some cases jst.go.jp.
In another example, the addition of a Z-group to the N-terminus of gelatinase biosynthesis-activating pheromone (GBAP), an 11-amino acid macrocyclic peptide, resulted in a 5-fold improvement in its potency as an agonist for the Fsr quorum sensing circuitry in Enterococcus faecalis nih.gov. This suggests that the Z-group can have a direct impact on the bioactivity of peptides beyond its role as a protecting group.
Design Principles for Enhanced Bioactivity
Designing peptides with enhanced bioactivity involves understanding the structural features critical for target interaction and incorporating modifications that improve properties like potency, selectivity, and stability. This compound and peptides containing glutamine are utilized in rational design and combinatorial approaches to discover and optimize bioactive molecules.
Rational Design of this compound Based Inhibitors
Rational design of inhibitors based on this compound or peptides containing glutamine often involves leveraging structural information about the target protein, such as the active site architecture. By understanding how glutamine or glutamine-containing peptide sequences interact with the target, researchers can design modified peptides or peptidomimetics with improved binding affinity and efficacy frontiersin.orghkmj.orgmdpi.com.
For example, in the rational design of inhibitors for SARS coronavirus main protease, glutamine was found to be a favored residue at the P1 position of the substrate hkmj.org. This information guided the design of peptidomimetic inhibitors incorporating glutamine at this position, along with an N-terminal protecting group like the Cbz (Z) group, which was found to form favorable hydrophobic interactions with the protease hkmj.org.
Rational design has also been applied to develop inhibitors for glutaminyl cyclase (QC), an enzyme implicated in Alzheimer's disease acs.org. Inhibitors were designed based on the proposed binding mode of the enzyme's substrate, which includes an N-terminal glutamine. These inhibitors often feature a zinc-binding moiety and a large hydrophobic residue at a specific position relative to the N-terminal glutamine, reflecting a rational approach to target the enzyme's active site acs.org.
In the development of thrombin inhibitors, rational design incorporating both L- and D-amino acids has been used. While not exclusively focused on this compound, studies in this area have shown that polar uncharged residues like glutamine at certain positions can influence inhibitory potency plos.org. This highlights how the properties of glutamine are considered in the rational design of peptide-based inhibitors.
Combinatorial Chemistry and Screening of Z-Gln-Peptide Libraries
Combinatorial chemistry and high-throughput screening are powerful tools for discovering novel bioactive peptides and optimizing their properties mit.edumdpi.comnih.govmdpi.com. By synthesizing large libraries of peptides with variations in sequence and modifications, researchers can rapidly identify candidates with desired activities. This compound can be included as a building block in the synthesis of such libraries.
Combinatorial peptide libraries can be synthesized using techniques like split-and-pool synthesis on solid support, allowing for the creation of vast numbers of unique peptide sequences nih.gov. These libraries can then be screened for various biological activities, such as binding to a specific protein target or inhibiting an enzyme mdpi.commdpi.comgoogle.comgoogle.com.
Glutamine is often included in the set of amino acids used to construct combinatorial libraries aimed at discovering bioactive peptides asm.org. For instance, combinatorial libraries of decapeptides composed of a selection of amino acids, including glutamine, have been synthesized and screened for antimicrobial activity asm.org.
Screening of peptide libraries can involve various methods, including affinity selection coupled with mass spectrometry to identify binding peptides mit.edu. Virtual screening approaches using computational tools can also be employed to screen large virtual peptide libraries and predict potential bioactive candidates mdpi.comnih.gov.
While specific examples detailing the combinatorial synthesis and screening specifically of libraries explicitly labeled as "Z-Gln-peptide libraries" for a particular bioactivity were not extensively found in the search results, the principles of combinatorial chemistry and screening of peptide libraries incorporating various amino acids, including glutamine, are well-established for the discovery of bioactive peptides and inhibitors mit.edumdpi.comnih.govmdpi.comgoogle.comgoogle.comasm.orgjove.com. The Z-protecting group could be incorporated during the synthesis of such libraries, particularly if N-terminal modifications are being explored for their impact on activity or stability.
Biological and Biochemical Research Using Z Gln Oh and Its Derivatives
Cellular Metabolism of Glutamine Derivatives in Research Models
Research models utilize Z-Gln-OH and its analogs to probe the intricacies of glutamine metabolism and the fate of these modified compounds within cells and tissues.
Investigating Uptake Mechanisms of this compound Analogs
The uptake of glutamine and its derivatives into cells is mediated by specific amino acid transporters. Studies investigating this compound analogs often focus on identifying which transport systems are involved in their cellular entry. For instance, glutamine uptake in neurons is primarily facilitated by system A transporters, including SLC38A1 and SLC38A2. These transporters are crucial for supplying glutamine for the glutamate-glutamine cycle. nih.gov While direct studies on this compound uptake mechanisms are less documented in the provided search results, research on glutamine-conjugated nanoparticles suggests that modifications to glutamine can influence cellular uptake efficiency. For example, glutamine-conjugated oligochitosan (Gln-OChi) coated calcium phosphate (B84403) nanoparticles showed enhanced intracellular uptake in cell lines like HeLa and primary mesenchymal stem cells compared to uncoated nanoparticles. nih.gov This indicates that conjugating glutamine derivatives can impact their interaction with cellular membranes and uptake pathways.
Impact on Intracellular Glutathione (B108866) Levels and Redox Homeostasis
Glutamine is a crucial precursor for the synthesis of glutathione (GSH), a key intracellular antioxidant that plays a vital role in maintaining redox homeostasis. researchgate.netmdpi.comnih.gov The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status. mdpi.comnih.govmdpi.com Studies have shown that glutamine availability can influence intracellular GSH levels. researchgate.net While the direct impact of this compound on glutathione levels is not explicitly detailed in the search results, research on glutamine metabolism highlights its importance for GSH synthesis and the maintenance of a normal cellular redox potential. researchgate.net Glutamine contributes to GSH production via its conversion to glutamate (B1630785), which is then used, along with cysteine and glycine, for GSH synthesis. researchgate.net Experimental studies in animals have demonstrated that glutamine administration can increase tissue concentrations of reduced glutathione. researchgate.net Therefore, as a glutamine derivative, this compound could potentially influence these pathways, although specific research on this is needed.
Modulation of Anabolic Hormone Secretion and Stress Responses in Experimental Systems
Amino acids and their derivatives, including glutamine derivatives, have been studied for their potential influence on anabolic hormone secretion and stress responses in experimental systems. medchemexpress.comchemsrc.com Glutamine itself is recognized for its roles in various physiological processes, including nitrogen exchange, immunity, and pH homeostasis. nih.gov It has been suggested that amino acid derivatives can influence the secretion of anabolic hormones and impact mental performance during stress-related tasks. medchemexpress.comchemsrc.com Stress, particularly the release of glucocorticoids, is known to affect various physiological processes, including glucose metabolism and potentially influencing hormone secretion. nih.govzrtlab.comfrontiersin.org While the search results mention the general influence of amino acid derivatives on these processes, specific detailed research findings on how this compound directly modulates anabolic hormone secretion or stress responses in experimental models are limited. However, the broader context of glutamine's involvement in metabolic and physiological functions suggests a potential area of investigation for this compound.
In Vitro Cellular and Tissue-Based Assays
This compound and its derivatives are frequently used in in vitro assays to evaluate their effects on cell behavior, including inflammatory responses, cytotoxicity, and biocompatibility.
Assessment of Anti-Inflammatory Potential in Cell Culture Models
Glutamine has demonstrated anti-inflammatory properties in various experimental settings. nih.govnih.govnih.gov It can influence the production of cytokines and modulate inflammatory pathways. nih.govnih.gov Studies using cell culture models of inflammation, such as those involving macrophages and fibroblasts, often utilize glutamine as a component of the culture media to support cell function and investigate inflammatory responses. gavinpublishers.com Research has shown that glutamine can deactivate cytosolic phospholipase A2 (cPLA2), an enzyme involved in the production of inflammatory mediators, through a mechanism involving MAPK phosphatase-1 (MKP-1). nih.gov Glutamine depletion in vitro can compromise cytokine production. nih.gov While direct studies on the anti-inflammatory potential of this compound are not prominently featured in the search results, the known anti-inflammatory effects of glutamine suggest that this compound could be explored for similar activities in cell culture models.
Evaluation of Cytotoxicity and Biocompatibility in Cell Lines
Evaluating the cytotoxicity and biocompatibility of novel compounds is a critical step in research, particularly for those with potential biological applications. This compound and its derivatives have been assessed in various cell lines to determine their effects on cell viability and proliferation. For example, hydrogels incorporating Z-Gln-Gly, a derivative of this compound, demonstrated no obvious cytotoxicity in human cervical cancer cell line HeLa, with cell viability exceeding 80% after 24 and 48 hours of culture. mdpi.com The biocompatibility was attributed to the properties of both gelatin and Z-Gln-Gly. mdpi.com Similarly, nanoparticles functionalized with glutamine have been evaluated for their toxicity in cancer cell lines (e.g., adenocarcinoma gastric AGS, human liver cancer HepG2) and normal cell lines (e.g., HEK293). researchgate.netnih.gov These studies assess cell viability using assays like the MTT assay and evaluate the induction of apoptosis. researchgate.netnih.gov For instance, ZnO nanoparticles functionalized with glutamine and conjugated with thiosemicarbazide (B42300) showed higher toxicity towards AGS cancer cells compared to normal HEK293 cells. researchgate.net Another study on TiO2 nanoparticles functionalized by glutamine and conjugated with thiosemicarbazone also reported higher toxicity in HepG2 cancer cells than in normal HEK293 cells. nih.gov These examples highlight the use of cell lines to assess the cytotoxic profile and biocompatibility of glutamine derivatives.
Data Tables
While extensive quantitative data specifically for this compound across all these research areas was not consistently available in the provided snippets, the following table illustrates the type of data that would be presented in detailed research findings, based on the cytotoxicity studies mentioned:
| Compound/Nanoparticle | Cell Line (Cancer) | Cell Line (Normal) | Assay | IC50 (Cancer) | IC50 (Normal) | Reference |
| ZnO@Gln-TSC NPs | AGS | HEK293 | MTT | 9.8 µg/mL | 150 µg/mL | researchgate.net |
| TiO2@Gln-TSC NPs | HepG2 | HEK293 | MTT | 75 µg/mL | 210 µg/mL | nih.gov |
| Gelatin-based hydrogel (Gel–TG–ZQG) | HeLa | Not specified | MTT | >80% cell viability | Not specified | mdpi.com |
Note: IC50 (Half Maximal Inhibitory Concentration) values indicate the concentration of a substance required to inhibit a biological process by half. Lower IC50 values generally indicate higher potency.
Studies on Cell Proliferation and Apoptosis Modulation
Research indicates that glutamine availability significantly impacts cell proliferation and apoptosis in various cell types, including cancer cells and intestinal cells. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.netfoodandnutritionresearch.netnih.gov While this compound itself is primarily noted for its use in peptide synthesis sigmaaldrich.combiosynth.com, studies on glutamine deprivation and supplementation provide insights into the potential effects of glutamine derivatives on these cellular processes.
Glutamine deprivation has been shown to inhibit cell proliferation and induce apoptosis or necrosis in various cancer cell lines, including colorectal cancer cells and prostate cancer cells. mdpi.comnih.gov This effect is attributed to glutamine's role as a vital nutrient for rapidly growing cells, supporting energy production, nucleotide synthesis, and maintaining redox balance through glutathione production. nih.govnih.govfrontiersin.org
Studies have explored the mechanisms by which glutamine influences apoptosis. Glutamine deprivation can sensitize certain cancer cells to apoptosis induced by factors like Fas ligand and TNF-α. researchgate.netnih.gov Conversely, in some cell types, glutamine supplementation can enhance cell survival and reduce proapoptotic markers. mdpi.comnih.gov For instance, in intestinal porcine epithelial cells (IPEC-J2), L-glutamine treatment improved cell viability and promoted proliferation, increasing DNA replication and the number of cells in the S-phase. mdpi.com
The impact of glutamine on cell fate can be cell-type specific. In colorectal cancer cell lines, glutamine deprivation led to a decrease in viable cells and an increase in necrotic percentage in some lines (Caco-2, HT29), while in another (SW480), it increased the apoptotic percentage. mdpi.com
The following table summarizes some findings on the effect of glutamine deprivation on cell viability and apoptosis in colorectal cancer cell lines:
| Cell Line | Viable Cells (% of Control) | Apoptotic Cells (% of Control) | Necrotic Cells (% of Control) |
| Caco-2 | Decreased | Lower than control | Higher than control |
| HT29 | Decreased | Increased | Higher than control |
| SW480 | Unchanged | Increased | Decreased |
| HCT116 | No significant effect | No significant effect | No significant effect |
Data Source: mdpi.com
Research also suggests that glutamine promotes the proliferation of intestinal stem cells, which are crucial for maintaining intestinal homeostasis and repairing mucosal barrier integrity. foodandnutritionresearch.netnih.gov This effect may involve the upregulation of TP53-induced glycolysis and apoptosis regulator (TIGAR), which influences glucose metabolism and reduces oxidative stress. nih.gov
Preclinical In Vivo Investigations of Z-Gln-Containing Biomolecules
Preclinical in vivo studies using Z-Gln-containing biomolecules, or focusing on the in vivo effects of glutamine which provides context for this compound research, have investigated their pharmacological efficacy in disease models, impact on metabolic flux and nutrient utilization, and influence on tissue homeostasis and functional outcomes.
Evaluation of Pharmacological Efficacy in Disease Models
Studies using animal models have explored the therapeutic potential of glutamine, which can be seen as a precursor or related compound to Z-Gln-containing biomolecules. For example, pharmacologic doses of glutamine have shown therapeutic potential in experimental inflammatory bowel disease (IBD) models in rats. nih.gov Glutamine administration attenuated dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, reducing indicators like bleeding and diarrhea and enhancing heat shock protein expression in the colonic mucosa. nih.gov
Research on glutamine metabolism inhibitors, which could be considered as indirectly related to Z-Gln-containing molecules in the context of modulating glutamine pathways, has also shown promise in preclinical cancer models. Compounds that block glutamine metabolism have been shown to slow tumor growth and enhance anti-tumor immune responses in mice bearing various cancer models. hopkinsmedicine.org
While direct studies on the pharmacological efficacy of this compound itself in disease models are less commonly reported compared to glutamine or glutamine metabolism inhibitors, its potential as a component of larger biomolecules or as a research tool to modulate glutamine availability in specific contexts is relevant.
Studies on Metabolic Flux and Nutrient Utilization in Organisms
Glutamine is a critical nutrient and influences metabolic flux in various tissues and organisms. nih.govplos.orgdiva-portal.orgembopress.org Studies in vivo, often using isotopic tracing, have elucidated how glutamine is utilized and contributes to metabolic pathways. diva-portal.orgembopress.orgresearchgate.net
Glutamine is a major source of carbon and nitrogen for rapidly dividing cells, including those in the intestine and immune system. nih.govdrugbank.comnih.gov It contributes to the tricarboxylic acid (TCA) cycle, nucleotide synthesis, and glutathione production, all of which are vital for cell growth and function. nih.govnih.govfrontiersin.org
In the context of disease models, altered glutamine metabolism and nutrient utilization have been observed. For instance, in inflammatory conditions like colitis, glutamine levels in serum and colon tissues can be reduced, and supplementation can influence metabolic responses aimed at tissue repair and reducing inflammation. nih.govplos.org
Studies on cancer metabolism highlight the significant reliance of many tumors on glutamine for growth and survival, a phenomenon termed "glutamine addiction." nih.govnih.govfrontiersin.org Investigations into metabolic flux in cancer cells in vivo have shown that glutamine contributes significantly to anaplerosis, the process of replenishing TCA cycle intermediates, which is essential for sustained cell growth and biosynthesis. plos.orgpnas.org
Impact on Tissue Homeostasis and Functional Outcomes
Glutamine plays a vital role in maintaining tissue homeostasis, particularly in rapidly regenerating tissues like the intestinal epithelium and the immune system. nih.govdrugbank.comfoodandnutritionresearch.netnih.govplos.org Its availability is crucial for the proliferation and function of intestinal cells and immune cells, contributing to barrier integrity and immune responses. nih.govdrugbank.comfoodandnutritionresearch.netplos.org
In vivo studies have demonstrated that glutamine supplementation can improve intestinal morphology and promote the proliferation of intestinal cells in weanling mice. foodandnutritionresearch.net This contributes to maintaining the integrity of the intestinal mucosal barrier. drugbank.com
Furthermore, glutamine is involved in maintaining redox homeostasis in tissues by supporting glutathione synthesis, which protects against oxidative stress. nih.govnih.govdrugbank.com This is particularly important in inflammatory conditions and diseases where oxidative stress is elevated. nih.govnih.gov
In the context of neurological health, altered glutamate homeostasis, which is closely linked to glutamine metabolism, has been implicated in neurodegenerative diseases. pnas.orgescholarship.org While this compound's direct impact on neuronal tissue homeostasis is not extensively documented in the provided search results, the broader research on glutamine and glutamate highlights the importance of this metabolic axis for tissue function.
Advanced Analytical and Spectroscopic Characterization in Z Gln Oh Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating Z-Gln-OH from reaction mixtures, impurities, and related compounds, as well as for assessing its purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reaction Monitoring and Product Analysis
RP-HPLC is a widely used technique for the analysis and purification of this compound and peptides containing this residue. It is particularly valuable for monitoring the progress of reactions involving this compound and for analyzing the final product purity. Studies involving the enzymatic synthesis of peptides, for instance, utilize RP-HPLC to separate and identify the substrate (such as N-α-CBZ-Ile-ONp), the product (like N-α-CBZ-Ile-Gln-OH, also referred to as Z-IQ), and byproducts. frontiersin.orgresearchgate.netresearchgate.net Typical RP-HPLC conditions for such analyses often involve a C18 column and a mobile phase gradient composed of water and an organic solvent like acetonitrile, frequently acidified with trifluoroacetic acid (TFA) to improve peak shape and separation. frontiersin.orgrsc.orgunipd.itacs.orgrsc.org UV detection at wavelengths such as 220 nm or 254 nm is commonly employed to monitor the separated compounds. rsc.orgacs.orgrsc.org The retention time of this compound or its derivatives under specific RP-HPLC conditions serves as an important parameter for identification and purity assessment. For example, in one study, N-α-CBZ-Ile-Gln-OH (Z-IQ) showed a retention time of 6.5 minutes under specific RP-HPLC conditions. frontiersin.orgresearchgate.netresearchgate.net RP-HPLC is also used for the purification of synthesized peptides containing protected amino acids, including those with Cbz (Benzyloxycarbonyl) groups, ensuring high purity (>95%) of the final product. rsc.orgrsc.orgnih.gov
Examples of RP-HPLC conditions and findings:
| Application | Column Type | Mobile Phase | Detection Wavelength | Key Findings | Source |
|---|---|---|---|---|---|
| Enzymatic Synthesis Monitoring | C18 (4.60 mm × 250 mm, 5 μm) | Acetonitrile/0.1 M Tris–HCl buffer pH 8 (gradient) | Not explicitly stated in snippet, likely UV | Separation of substrate (Z-I-ONp, tR: 15.2 min), product (Z-IQ, tR: 6.5 min), and byproducts. | frontiersin.orgresearchgate.netresearchgate.net |
| Peptide Purification | Jupiter C12, 4µ Proteo 90A, 250 x [dimension not specified] | Acetonitrile/Water with 0.1% TFA (gradient) | UV (λ-1010) | Purification of radiolabeled compound 6 to >95% purity. | rsc.org |
| Peptide Purity Analysis | Nucleosil 100-5 C18 (250 × 3 mm) | Acetonitrile/Water with 0.1% TFA (gradient) | UV (220 nm) | HPLC chromatogram and MS spectra of corresponding peak used for analysis. | rsc.org |
| Dipeptide Purity Analysis | C18 Vydac 218TP1010 (10 x 260 mm) | Acetonitrile/Aqueous 1% TFA (gradient) | UV (online U.V. detection) | Analysis of biotinilated peptide purity. | unipd.it |
Size-Exclusion Chromatography for Polymer and Conjugate Characterization
Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their size in solution. While this compound itself is a relatively small molecule, SEC is relevant in the context of characterizing polymers or conjugates that may incorporate glutamine derivatives. For instance, SEC has been used to analyze polymers obtained from the ring-opening polymerization of N-carboxy anhydrides (NCAs), including N-trityl-L-glutamine NCA. tue.nl This technique helps determine the molecular weight distribution and assess the purity of polymeric products. SEC is also employed in the purification of larger biomolecules like proteins or nucleotides, which might be involved in studies related to glutamine metabolism or the synthesis of glutamine-containing conjugates. d-nb.infonih.gov
Mass Spectrometry for Molecular Identification and Structural Elucidation
Mass spectrometry (MS) provides crucial information about the molecular weight and structure of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
ESI-MS and MALDI-TOF MS are soft ionization techniques commonly used for analyzing peptides and other relatively fragile molecules. ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) for the separation and subsequent mass analysis of components in a mixture. nih.govkoreascience.krnih.gov ESI-MS has been used to confirm the molecular mass of synthesized compounds, including intermediates and products in the synthesis of glutamine derivatives. nih.govrsc.orgacs.org For example, ESI-MS analysis confirmed the calculated mass-to-charge ratio (m/z) for specific compounds in synthetic procedures. nih.govrsc.org L-Glutamine itself has been characterized by LC-ESI-QQ MS/MS in positive ionization mode, providing a precursor m/z of 147. massbank.eu
MALDI-TOF MS is another powerful technique for determining the molecular weight of peptides and proteins. It is frequently used in conjunction with RP-HPLC for the identification of purified peptide fractions. frontiersin.orgnih.govrsc.org MALDI-TOF MS was utilized to confirm the molecular mass of a chemically synthesized amine-terminal IQ peptide. frontiersin.org In the analysis of lipopeptides, MALDI-TOF-MS/MS has been applied to detect and characterize different isoforms, some of which contain glutamine. nih.gov The technique is valuable for confirming the mass of synthesized peptides, including those with Cbz protecting groups. nih.gov
Examples of MS findings:
| Technique | Application | Analyte | Observed m/z | Corresponding Molecule/Fragment | Source |
|---|---|---|---|---|---|
| ESI-MS | Synthesis intermediate analysis | [C15H17N3O5 + Na]+ | 341.85 Da (calculated 342.10 Da) | Compound in a synthesis of glutamic acid derivatives | rsc.org |
| ESI-MS | Synthesis intermediate analysis | [C10H15N3O5 + Na]+ | 279.88 Da (calculated 280.09 Da) | Compound in a synthesis of glutamic acid derivatives | rsc.org |
| ESI-MS | Synthesis intermediate analysis | [C15H18N4O4 + Na]+ | 340.92 Da (calculated 341.12 Da) | Compound in a synthesis of glutamic acid derivatives | rsc.org |
| ESI-MS | Synthesis product analysis | [C5H9NO5 + Na]+ | 186.10 Da (calculated 186.04 Da) | (2S,3R)-3-Hydroxy-L-glutamic acid | rsc.org |
| ESI-MS | Synthesis product analysis | [C5H10N2O4 + Na]+ | 185.00 Da (calculated 185.05 Da) | (2S,3R)-3-Hydroxy-L-glutamine hydrochloride | rsc.org |
| ESI-MS | Peptide analysis | C60H89N6O10+ | 1053.6 | Intermediate A (Fmoc-Ahx-MMAE) | nih.gov |
| ESI-MS | Cyclic Glutamine Analogue Synthesis | [C18H30N2NaO7 + Na]+ | 409.1943 (calculated 409.1945) | Methyl (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propanoate (7) | acs.org |
| ESI-MS | Cyclic Glutamine Analogue Synthesis | [C15H25NNaO6 + Na]+ | 338.1570 (calculated 338.1574) | Compound 6 in a synthesis of a cyclic glutamine analogue | acs.org |
| LC-ESI-QQ MS/MS | L-Glutamine analysis | [M+H]+ | 147 | L-Glutamine | massbank.eu |
| MALDI MS | Radiolabeled compound analysis | [C65H99N9O14Na]+ | 1252.7560 (calculated 1252.7209) | Radiolabeled compound 6 | nih.gov |
| MALDI-TOF MS | Peptide analysis | Not specified (amine-terminal IQ peptide) | 259.3 | Amine-terminal IQ peptide | frontiersin.org |
Tandem Mass Spectrometry for Peptide Sequencing and Modification Analysis
Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting fragment ions are mass-analyzed, is a powerful technique for determining the amino acid sequence of peptides and identifying post-translational modifications or chemical modifications like the addition of protecting groups. MS/MS has been used to analyze glutamine-containing peptides, providing characteristic fragmentation patterns. koreascience.krmassbank.eunih.govresearchgate.netresearchgate.net For instance, studies on dansyl-aminohexyl-QQIV adducts on lysine (B10760008) used LC-MS/MS to identify modified peptides based on signature ions in the fragmentation spectra. nih.gov Analysis of glutamine-containing tryptic peptides by ESI-IM-MS combined with collision-induced dissociation (CID) revealed that glutamine residues can play a critical role in generating multiple ion mobility peaks. koreascience.kr It is also noted that cyclization of glutamine to pyroglutamic acid can occur during ESI-MS analysis, which is a consideration when interpreting MS/MS data of glutamine-containing peptides. researchgate.net
Spectroscopic Methods for Conformational and Interaction Studies
Spectroscopic techniques provide insights into the three-dimensional structure (conformation) of this compound and its interactions with other molecules. While direct spectroscopic studies focusing solely on the conformation of isolated this compound are not extensively detailed in the provided snippets, research on similar Z-capped amino acids and peptides demonstrates the applicability of these methods.
Gas-phase spectroscopic techniques, such as infrared (IR) and ultraviolet (UV) spectroscopy, often coupled with mass spectrometry (e.g., IR-UV ion-dip spectroscopy or resonant ion-dip infrared spectroscopy - RIDIRS), are employed to study the intrinsic conformational preferences of Z-capped peptides in isolation, free from solvent effects. researchgate.netnih.govaip.orgnsf.govacs.org The N-terminal Z-cap provides a convenient UV chromophore for these studies. researchgate.net By comparing experimental IR spectra with theoretical spectra calculated using density functional theory (DFT), researchers can identify stable conformers and analyze intramolecular interactions, such as hydrogen bonding. researchgate.netnih.govaip.orgresearchgate.net Studies on Z-(Gly)n-OH peptides (where n=1, 3, 5) have used these methods to characterize backbone conformations and the role of hydrogen bonding in their stability. researchgate.net Similarly, conformational studies on Z-Glu-OH in the gas phase have identified different conformers and highlighted the contribution of dispersion interactions to their stabilization. nih.gov These approaches are directly transferable to the conformational analysis of this compound.
Spectroscopic methods like Circular Dichroism (CD), Fourier Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are also used to study peptide conformation and interactions in solution. nih.govacs.orgacs.orgresearchgate.net While specific data for this compound from these solution-phase techniques are not provided, studies on other peptides, including those with glutamine or related structures, illustrate their potential. For example, FT-IR spectroscopy has been used to study the infrared spectra and molecular conformations of polypeptides derived from γ-benzyl-L-glutamate. acs.org Vibrational spectroscopy (IR and Raman) combined with computational methods (DFT) has been used for conformational analysis of L-alanyl-L-glutamine dipeptide. researchgate.net These techniques could similarly be applied to investigate the conformation of this compound in different environments and its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Determination
NMR spectroscopy is a powerful technique for determining the high-resolution structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei (such as ¹H and ¹³C), researchers can elucidate the connectivity and spatial arrangement of atoms within this compound and derived peptides nih.govhmdb.ca.
Studies involving this compound or related Z-protected peptides have utilized NMR to confirm chemical structures and investigate conformational preferences. For instance, ¹H NMR spectra provide characteristic signals for the different proton environments in the molecule, including the aromatic protons from the carbobenzoxy group, the alpha-proton of the glutamine residue, and the protons on the side chain and methylene (B1212753) group rsc.org. ¹³C NMR can further confirm the presence of different carbon environments, such as carbonyl carbons, aromatic carbons, and aliphatic carbons rsc.org.
NMR has also been applied to study the conformation of peptides containing glutamine residues. Research on capped glutamine-containing peptides has used techniques like Resonant Ion-Dip Infrared (RIDIR) spectroscopy in conjunction with theoretical calculations to understand hydrogen-bonding architectures and conformational preferences, identifying multiple conformers for this compound in the gas phase rsc.org. These studies highlight the role of the glutamine side chain in forming intramolecular hydrogen bonds, influencing the peptide backbone conformation rsc.org.
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of peptides and proteins in solution. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as amino acids and peptides . The CD spectrum in the far-UV region (180-240 nm) is particularly sensitive to the peptide backbone conformation, allowing for the estimation of the content of alpha-helix, beta-sheet, turns, and random coil structures .
While direct CD studies solely focused on this compound as a single amino acid derivative are less common for secondary structure analysis (as it's not a polypeptide), CD is a vital tool when this compound is incorporated into larger peptides. For example, CD spectroscopy has been used to study the conformation of peptides containing glutamine residues in various environments, such as in the presence of micelles or lipids, to understand how these environments influence peptide structure cdnsciencepub.com. Changes in the CD spectra upon variations in conditions (temperature, solvent, presence of binding partners) can indicate conformational transitions or interactions. CD can also provide information about the environment of aromatic side chains in the near-UV region (250-320 nm), offering insights into tertiary structure or the local environment of the Z-group .
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying the vibrational modes of molecules. FTIR spectra provide a molecular fingerprint based on the absorption of infrared light at specific frequencies, corresponding to the vibrations of different chemical bonds nih.gov.
For this compound, FTIR spectroscopy can be used to characterize the presence of key functional groups, such as the amide carbonyl (C=O) stretch, the N-H stretch, the carboxylic acid C=O stretch, and the C-O stretches from the carbobenzoxy group nih.gov. Analysis of the amide I band (typically in the range of 1600-1700 cm⁻¹) is particularly useful in peptide research as it is sensitive to the backbone conformation and hydrogen bonding patterns nih.gov.
FTIR spectroscopy, often in combination with theoretical calculations, has been employed to study the conformational preferences and hydrogen bonding in Z-protected peptides. Studies on Z-Gly-OH, a related compound, have used infrared spectroscopy to investigate intramolecular hydrogen bonding researchgate.net. Similarly, research on glutamine-containing peptides has utilized IR spectroscopy to probe hydrogen-bonding architectures in the gas phase rsc.org. The position and intensity of the amide bands in the FTIR spectrum can provide information about the nature and strength of these interactions.
Biophysical Techniques for Molecular Interactions
Biophysical techniques are essential for quantifying and characterizing the interactions of this compound or peptides containing this compound with other molecules, such as proteins, ligands, or surfaces.
Isothermal Titration Calorimetry (ITC) for Ligand-Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a direct and label-free technique used to measure the thermodynamic parameters of molecular interactions in solution. ITC measures the heat released or absorbed upon binding events as a ligand is titrated into a solution containing the binding partner researchgate.netmalvernpanalytical.com. This allows for the determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction researchgate.netelifesciences.org.
While direct ITC studies of this compound binding to targets are not extensively reported in the provided search results, ITC is a standard technique for studying the binding of peptides and amino acid derivatives to proteins or other molecules researchgate.netmdpi.com. For example, ITC has been used to study the binding of L-glutamine to the glutamine-binding protein (GlnBP), providing detailed thermodynamic information about the interaction elifesciences.orgbiorxiv.org. The principles applied in these studies would be relevant for investigating the binding of this compound or Z-Gln-containing peptides to potential interacting partners. ITC experiments require careful sample preparation, including matching buffers and ensuring high purity of the binding partners malvernpanalytical.com.
Research findings using ITC on related systems, such as glutamine-binding protein, demonstrate the type of data that can be obtained. For instance, ITC experiments with refolded GlnBP WT and L-glutamine showed a Kd of 22 ± 7 nM, with a binding free energy (ΔG) of -42.6 kcal/mol, enthalpy (ΔH) of -62.3 kcal/mol, and entropy contribution (-T*ΔS) of 19.9 kcal/mol elifesciences.org.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) spectroscopy is a label-free technique that monitors molecular interactions in real-time by measuring changes in the refractive index at a sensor surface plos.org. One binding partner is typically immobilized on the sensor chip, and the other partner (analyte) is flowed over the surface. SPR sensograms provide information about the association and dissociation phases of the interaction, allowing for the determination of kinetic parameters, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can also be calculated plos.org.
SPR is a valuable tool for studying the binding kinetics of peptides and amino acid derivatives to various surfaces or immobilized molecules. While specific SPR studies on this compound were not prominently found, SPR has been widely used to study the binding kinetics of peptides containing glutamine residues or related molecules to proteins or phospholipid surfaces rsc.orgnih.gov. For example, SPR has been used to study the interaction of Aβ(1-40) peptide fragments, including those containing glutamine, with phospholipid surfaces rsc.org. SPR experiments can provide insights into the speed and stability of binding events. Studies on glutamine-binding protein (GlnBP) have utilized SPR to monitor ligand binding and dissociation kinetics, complementing ITC and other techniques to understand the binding mechanism elifesciences.orgbiorxiv.org.
SPR data analysis typically involves fitting the experimental sensograms to appropriate binding models, such as the 1:1 Langmuir binding model, to extract kinetic and affinity constants plos.orgnih.gov.
Emerging Research Directions and Future Perspectives for Z Gln Oh
Integration of Z-Gln-OH into Smart Biomaterials and Responsive Systems
The integration of amino acid derivatives into smart biomaterials and responsive systems is an active area of research, aiming to create materials that can change their properties in response to specific stimuli researchgate.netidu.ac.idmdpi.com. These stimuli can include chemical cues like enzymes or changes in pH, as well as physical cues such as temperature or light researchgate.netmdpi.com. Enzyme-responsive materials, for instance, undergo macroscopic transitions triggered by selective enzymatic catalysis researchgate.net.
While research directly integrating this compound into such systems is emerging, studies involving related glutamine derivatives provide insights into the potential of this approach. For example, integrating Z-Gln-Gly into gelatin-based conductive hydrogels through enzymatic crosslinking has shown promising results mdpi.com. This integration improved the mechanical and conductive properties of the hydrogels, partly due to the introduction of carbobenzoxy groups that create dynamic π-π stacking interactions mdpi.com. Such hydrogels demonstrate potential for applications as biosensors and in wearable electronic devices, exhibiting rapid response and high sensitivity to strain mdpi.com.
Given that this compound contains both a protected amine (carbobenzoxy group) and a free carboxylic acid, along with the glutamine side chain, it presents opportunities for chemical modifications and incorporation into polymer networks or self-assembled structures that can respond to specific biological or environmental triggers. Future research could explore enzymatic or chemical methods to cleave the protecting group or utilize the functional groups for crosslinking, leading to materials with tunable properties for applications in drug delivery, tissue engineering, or sensing researchgate.net.
Advanced Therapeutic Applications in Precision Medicine
Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, often involving targeted therapies and diagnostics nih.govthno.org. Amino acids and their derivatives can play roles in this field, either as therapeutic agents themselves or as components of targeted drug delivery systems or diagnostics researchgate.net. Research into glutamine metabolism, for instance, has revealed its critical role in various diseases, including cancer frontiersin.org. Targeting glutamine metabolism is being explored as a therapeutic strategy, and assessing a patient's glutamine metabolic status could help in personalizing treatment approaches frontiersin.org.
While this compound is primarily known as a synthetic intermediate, its relationship to glutamine suggests potential avenues in precision medicine research. It could be explored as a building block for synthesizing targeted peptide-based therapeutics, which are a dynamic class of drugs with growing implications for personalized medicine researchgate.net. Peptide therapeutics can be designed to specifically interact with disease-related targets, and advances in synthesis and delivery systems are enhancing their potential researchgate.net.
Furthermore, this compound or its modified forms could potentially be investigated as probes or imaging agents to study glutamine-related metabolic pathways in a targeted manner, aiding in the diagnosis or monitoring of diseases within a precision medicine framework. Research in theranostics, which combines diagnosis and therapy, highlights the potential of dual-functional molecules for personalized treatment thno.org.
Green Chemistry Approaches in this compound Synthesis and Derivatization
The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying green chemistry principles to the synthesis and derivatization of amino acids and peptides is crucial for developing more sustainable and environmentally friendly chemical processes csic.es. Traditional peptide synthesis, including methods involving protected amino acids like this compound, often utilizes hazardous solvents and reagents csic.es.
Future research in this area for this compound could focus on developing greener synthetic routes for its production, potentially employing biocatalytic methods or using more environmentally benign solvents csic.es. Studies on greening solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are already exploring alternatives to traditional hazardous solvents csic.esacs.org. For instance, research has investigated the use of greener solvents in SPPS without impairing the synthetic process csic.es.
Furthermore, exploring greener methods for the derivatization of this compound or for the removal of the Z-protecting group is another important direction. While derivatization is often necessary for specific applications or analytical techniques like GC-MS, developing methods that minimize waste and the use of toxic reagents aligns with green chemistry principles mdpi.combrieflands.com. The use of unprotected amino acids like glutamine in certain synthesis contexts, where feasible, can also be considered a greener approach by avoiding the need for certain protecting groups and their associated deprotection steps acs.org.
High-Throughput Screening and Artificial Intelligence in this compound Research
High-Throughput Screening (HTS) and Artificial Intelligence (AI) are powerful tools accelerating research and discovery in chemistry and biology arxiv.orgnottingham.ac.ukacs.orgfrontiersin.org. HTS allows for the rapid screening of large libraries of compounds for desired properties or activities, while AI and machine learning can be used to analyze complex datasets, predict molecular properties, design novel molecules, and optimize synthetic routes arxiv.orgnottingham.ac.ukfrontiersin.org.
In the context of this compound, HTS could be applied to screen libraries of this compound derivatives or peptides incorporating this compound for various biological activities or interactions. For example, HTS has been used to identify inhibitors of enzymes involved in glutamine metabolism acs.org. Applying similar approaches could help discover novel functions or applications for this compound-based compounds.
AI and machine learning can complement HTS by assisting in the design of targeted libraries for screening, predicting the activity of potential this compound derivatives, or analyzing the results of HTS campaigns to identify promising candidates arxiv.orgfrontiersin.org. AI can also be used in computer-aided synthesis planning to optimize the synthesis of this compound and its derivatives, potentially leading to more efficient and cost-effective production methods nottingham.ac.uk. Furthermore, AI can aid in understanding the structure-activity relationships of this compound-containing molecules, guiding the rational design of new compounds with enhanced properties arxiv.orgnih.gov.
Exploring this compound in Systems Biology and Multi-Omics Investigations
Systems biology seeks to understand biological systems as integrated wholes, often employing multi-omics approaches that combine data from genomics, transcriptomics, proteomics, and metabolomics nih.govresearchgate.netembopress.orgresearchgate.netmdpi.com. Metabolomics, the study of global metabolite profiles, is a key component of systems biology and can provide insights into the metabolic state of a system under different conditions researchgate.net. Amino acids and their derivatives are central to metabolism, and changes in their levels or flux can indicate altered biological processes researchgate.netembopress.orgmdpi.com.
While this compound is a synthetic molecule and not a naturally occurring metabolite, its close relationship to glutamine means that research exploring glutamine metabolism using multi-omics approaches can provide valuable context for potential research directions involving this compound embopress.org. Multi-omics studies have been used to investigate the role of glutamine metabolism in various biological contexts, such as macrophage activation and plant responses to nutrient availability embopress.orgmdpi.com.
Future research could explore the effects of introducing this compound or its derivatives into biological systems, using multi-omics to understand their impact on cellular metabolism, gene expression, and protein profiles. This could involve studying how cells process or metabolize this compound or how it affects pathways related to protein synthesis, energy production, or signaling. Such investigations could reveal novel biological activities or provide a deeper understanding of how protected amino acids interact with complex biological networks. Multi-omics can help to identify the intricate connections between the introduction of this compound and the resulting changes at the molecular level, contributing to a more holistic understanding of its potential biological effects researchgate.net.
Q & A
Q. What statistical methods resolve variability in this compound bioactivity assays?
- Methodological Answer : For dose-response data (e.g., IC₅₀), apply:
- Grubbs’ Test : Identify outliers in triplicate runs.
- ANCOVA : Adjust for batch effects (e.g., reagent age).
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
